BB-Cl-Amidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

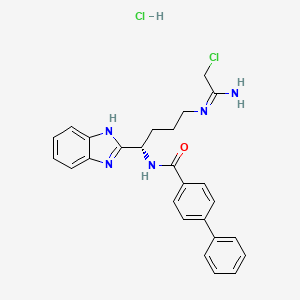

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O.ClH/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18;/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33);1H/t23-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVHRPHXTLAIRI-BQAIUKQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of BB-Cl-Amidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

BB-Cl-Amidine hydrochloride is a second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor with enhanced cellular bioavailability compared to its predecessor, Cl-amidine.[1] This potent small molecule has emerged as a critical tool in biomedical research, demonstrating significant therapeutic potential in a range of diseases, including autoimmune disorders, cancer, and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of BB-Cl-Amidine, detailing its molecular targets, downstream signaling effects, and key experimental findings. The information is presented to support further research and drug development efforts centered on PAD inhibition.

Core Mechanism of Action: Pan-PAD Inhibition

BB-Cl-Amidine functions as an irreversible inhibitor of multiple peptidylarginine deiminase (PAD) enzymes.[3] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, can alter the structure and function of proteins, thereby influencing numerous physiological and pathological processes.[4]

BB-Cl-Amidine's chemical structure includes a C-terminal benzimidazole (B57391) group, which prevents proteolytic degradation, and an N-terminal biphenyl (B1667301) moiety, which enhances hydrophobicity and cellular uptake.[1] It irreversibly binds to the active site of PAD enzymes, leading to their inactivation.[1]

Quantitative Inhibition Data

The inhibitory activity of BB-Cl-Amidine against various PAD isoforms has been quantified, demonstrating its pan-PAD inhibitory nature.

| Parameter | PAD1 | PAD2 | PAD3 | PAD4 | Reference(s) |

| IC₅₀ | 0.8 µM | - | 6.2 µM | 5.9 µM | [5] |

| k_inact/K_I (M⁻¹min⁻¹) | 16,100 | 4,100 | 6,800 | 13,300 | [6] |

Key Signaling Pathways and Cellular Effects

The inhibition of PADs by BB-Cl-Amidine triggers a cascade of downstream effects, impacting various signaling pathways and cellular processes.

Inhibition of Neutrophil Extracellular Trap (NET) Formation

One of the most well-documented effects of BB-Cl-Amidine is its ability to inhibit the formation of Neutrophil Extracellular Traps (NETs).[1][2] NETosis is a form of programmed cell death in neutrophils that involves the release of decondensed chromatin decorated with granular proteins to trap and kill pathogens. However, excessive NET formation is implicated in the pathogenesis of autoimmune diseases like lupus and rheumatoid arthritis.[2][7]

PAD4-mediated citrullination of histones (e.g., H3) is a critical step in chromatin decondensation during NETosis. By inhibiting PAD4, BB-Cl-Amidine prevents histone citrullination, thereby blocking NET formation.[1][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BB-Cl-Amidine - Wikipedia [en.wikipedia.org]

- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Peptidylarginine Deiminase Inhibition Prevents Diabetes Development in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]

BB-Cl-Amidine Hydrochloride: A Pan-PAD Inhibitor for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BB-Cl-Amidine hydrochloride is a potent, irreversible, pan-inhibitor of Peptidylarginine Deiminases (PADs).[1][2] As a second-generation haloacetamidine-based inhibitor, it was developed as a more cell-permeable and proteolytically stable analog of Cl-amidine.[3][4] This enhanced bioavailability has made BB-Cl-Amidine a valuable tool in preclinical research for studying the role of PAD enzymes in various physiological and pathological processes, including autoimmune diseases, inflammation, and cancer.[4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling pathways affected by its activity.

Mechanism of Action

PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, can alter the structure and function of proteins, impacting cellular processes such as gene regulation, signal transduction, and the formation of neutrophil extracellular traps (NETs).[5][6] BB-Cl-Amidine acts as an irreversible inhibitor by covalently modifying a critical cysteine residue in the active site of PAD enzymes, thereby preventing the conversion of arginine to citrulline.[4] Its pan-PAD activity allows for the broad inhibition of multiple PAD isoforms.

Quantitative Inhibitory Data

BB-Cl-Amidine has been characterized by its inactivation efficiency (k_inact_/K_I_) against multiple PAD isoforms. The following table summarizes its potency.

| PAD Isoform | k_inact_/K_I_ (M⁻¹min⁻¹) | Reference |

| PAD1 | 16,100 | [1][2] |

| PAD2 | 4,100 | [1][2] |

| PAD3 | 6,800 | [1][2] |

| PAD4 | 13,300 | [1][2] |

Additionally, the cellular potency of BB-Cl-Amidine has been demonstrated in various cell lines. For instance, in human osteosarcoma (U2OS) cells, BB-Cl-Amidine exhibits a half-maximal effective concentration (EC50) of 8.8 µM.[4][7]

Key Signaling Pathways

BB-Cl-Amidine has been shown to modulate several critical signaling pathways, primarily through its inhibition of PAD-mediated citrullination.

Inhibition of NETosis

Neutrophil Extracellular Trap (NET) formation is a process where neutrophils release a web-like structure of decondensed chromatin and granular proteins to trap and kill pathogens. PAD4-mediated citrullination of histones is a crucial step in chromatin decondensation during NETosis. By inhibiting PAD4, BB-Cl-Amidine effectively blocks NET formation.[8]

Modulation of the STING Pathway

Recent studies have revealed an off-target effect of BB-Cl-Amidine on the Stimulator of Interferon Genes (STING) signaling pathway.[9] STING is a key mediator of the innate immune response to cytosolic DNA. BB-Cl-Amidine has been shown to directly inhibit STING oligomerization, a critical step for its activation and downstream signaling, independent of its PAD inhibitory activity.[5][9]

Experimental Protocols

The following are detailed methodologies for key experiments involving BB-Cl-Amidine.

In Vitro PAD Activity Assay

This protocol describes a fluorescent assay to measure PAD activity and its inhibition by BB-Cl-Amidine.[1]

Materials:

-

Recombinant human PAD2 or PAD4

-

TAMRA-(GRGA)4 substrate

-

Evans blue quencher

-

This compound

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 1 mM DTT

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of BB-Cl-Amidine in DMSO.

-

In a 384-well plate, add recombinant PAD enzyme (e.g., 1 nM final concentration) to the assay buffer.

-

Add serial dilutions of BB-Cl-Amidine or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the TAMRA-(GRGA)4 substrate (0.5 µM final concentration) and Evans blue quencher (concentration adjusted based on sample protein content).

-

Immediately measure the fluorescence intensity (Excitation/Emission ~544/590 nm) at 1-minute intervals for 30-60 minutes at 37°C.

-

Calculate the rate of substrate conversion (ΔRFU/min) and determine the IC50 value for BB-Cl-Amidine.

Cell Viability (MTT) Assay

This protocol outlines the use of an MTT assay to determine the cytotoxicity of BB-Cl-Amidine.[10][11]

Materials:

-

Cell line of interest (e.g., U2OS)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of BB-Cl-Amidine (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours).[7]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization buffer to each well and incubate at room temperature in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

Western Blot for Histone Citrullination

This protocol details the detection of citrullinated histones in cells treated with BB-Cl-Amidine.[2][12]

Materials:

-

Cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-citrullinated Histone H3 (e.g., anti-H3Cit) and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

PVDF membrane

Procedure:

-

Culture and treat cells with BB-Cl-Amidine as described in the MTT assay protocol.

-

Harvest cells and lyse them in RIPA buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-citrullinated Histone H3 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

In Vivo Study in MRL/lpr Mice

This protocol describes the in vivo administration of BB-Cl-Amidine to a lupus-prone mouse model.[3][10][13]

Materials:

-

MRL/lpr mice

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9][13]

Procedure:

-

Prepare the dosing solution of BB-Cl-Amidine in the vehicle.

-

Administer BB-Cl-Amidine at a dosage of 1 mg/kg via subcutaneous injection daily.[3][10][13]

-

Monitor mice for disease progression, including proteinuria, skin lesions, and splenomegaly.

-

At the end of the study, collect blood and tissues for analysis of autoantibodies, immune complex deposition, and gene expression of interferon-regulated genes.

Experimental Workflows

Workflow for In Vitro PAD Inhibitor Screening

Workflow for In Vivo Efficacy Study

References

- 1. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]

- 4. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Chemical Biology of Protein Citrullination by the Protein Arginine Deiminases (PADs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Investigating the Enzymatic Targets of BB-Cl-Amidine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BB-Cl-Amidine hydrochloride is a potent, irreversible pan-inhibitor of Protein Arginine Deiminases (PADs), a family of enzymes that catalyze the post-translational modification of arginine to citrulline.[1][2] This citrullination process plays a critical role in numerous physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases.[3] Dysregulated PAD activity is implicated in the pathogenesis of conditions such as rheumatoid arthritis, lupus, and various cancers.[3][4] BB-Cl-Amidine, a second-generation PAD inhibitor, was developed to improve upon the cellular bioavailability of its predecessor, Cl-amidine.[1][5] This technical guide provides a comprehensive overview of the enzymatic targets of BB-Cl-Amidine, its mechanism of action, and detailed methodologies for its investigation.

Primary Enzymatic Targets: Protein Arginine Deiminases (PADs)

The primary enzymatic targets of BB-Cl-Amidine are the members of the Protein Arginine Deiminase (PAD) family.[6][7] In humans, this family consists of five isoforms (PAD1-4 and PAD6), with PADs 1-4 being catalytically active.[4] BB-Cl-Amidine is characterized as a "pan-PAD inhibitor," indicating its activity against multiple isoforms.[1] It acts as an irreversible inhibitor by covalently modifying a critical cysteine residue in the active site of the PAD enzymes.[1]

Quantitative Inhibition Data

The inhibitory potency of BB-Cl-Amidine and its precursor, Cl-amidine, against the active PAD isoforms has been quantified through kinetic studies. The efficiency of irreversible inhibitors is best described by the second-order rate constant k_inact/K_I.

| Inhibitor | Target Enzyme | k_inact/K_I (M⁻¹min⁻¹) | Reference |

| BB-Cl-Amidine | PAD1 | 16,100 | [8] |

| PAD2 | 4,100 | [8] | |

| PAD3 | 6,800 | [8] | |

| PAD4 | 13,300 | [8] | |

| Cl-Amidine | PAD1 | 37,000 | [9] |

| PAD2 | 1,200 | [9] | |

| PAD3 | 2,000 | [9] | |

| PAD4 | 13,000 | [9] |

In cellular assays, the potency of BB-Cl-Amidine is significantly enhanced compared to Cl-amidine, which is attributed to its increased hydrophobicity and resistance to proteolysis, leading to better cellular uptake and stability.[1][7]

| Inhibitor | Cell Line | Assay | EC50 Value | Reference |

| BB-Cl-Amidine | U2OS (Human Osteosarcoma) | Cell Viability (XTT Assay) | 8.8 ± 0.6 µM | [1][7] |

| Cl-Amidine | U2OS (Human Osteosarcoma) | Cell Viability (XTT Assay) | >200 µM | [1][7] |

Key Cellular Processes Modulated by BB-Cl-Amidine

Inhibition of PAD enzymes by BB-Cl-Amidine leads to the modulation of several critical cellular pathways and processes.

Inhibition of Neutrophil Extracellular Trap (NET) Formation

Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathology of autoimmune and inflammatory diseases.[1] A key step in NET formation is the citrullination of histones by PAD4, which leads to chromatin decondensation.[10] BB-Cl-Amidine has been shown to effectively inhibit NET formation.[5][8]

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis

In the context of cancer biology, BB-Cl-Amidine has been shown to induce apoptosis in cancer cells by activating the endoplasmic reticulum (ER) stress pathway.[11] This involves the downregulation of the 78 kDa glucose-regulated protein (GRP78), a key chaperone in the ER, and the upregulation of the pro-apoptotic DNA Damage Inducible Transcript 3 (DDIT3), also known as CHOP.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of BB-Cl-Amidine.

In Vitro PAD Enzyme Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory activity of BB-Cl-Amidine against purified PAD enzymes.

Principle: This assay measures the amount of citrulline produced by the enzymatic conversion of a synthetic arginine-containing substrate. The inhibition is quantified by the reduction in citrulline formation in the presence of the inhibitor.

Materials:

-

Recombinant human PAD1, PAD2, PAD3, or PAD4 enzyme.

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE).

-

Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT.[9]

-

This compound stock solution (in DMSO).

-

Colorimetric Detection Reagent (modified Fearon reaction): A mixture of diacetyl monoxime and antipyrine (B355649) in an acidic solution.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare serial dilutions of BB-Cl-Amidine in Assay Buffer.

-

In a 96-well plate, add the diluted BB-Cl-Amidine solutions. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the PAD enzyme to each well (final concentrations can range from 0.2 µM to 0.5 µM depending on the isoform).[1]

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[1]

-

Initiate the reaction by adding the BAEE substrate to each well (e.g., to a final concentration of 10 mM).[1]

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[1]

-

Stop the reaction by adding a strong acid (e.g., a mixture of H₂SO₄ and H₃PO₄).

-

Add the colorimetric detection reagent to each well.

-

Incubate the plate at 95°C for a specified time to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of PAD inhibition for each concentration of BB-Cl-Amidine relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Viability Assay (XTT Assay)

Objective: To determine the cytotoxic effect of BB-Cl-Amidine on a given cell line.

Principle: The XTT assay is a colorimetric method to assess cell viability based on the metabolic activity of the cells. The tetrazolium salt XTT is reduced by metabolically active cells to a soluble orange-colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

Materials:

-

Cell line of interest (e.g., U2OS).

-

Complete cell culture medium.

-

This compound.

-

XTT reagent and electron coupling solution.

-

96-well cell culture plate.

-

CO₂ incubator.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.

-

Prepare serial dilutions of BB-Cl-Amidine in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of BB-Cl-Amidine or vehicle control.

-

Incubate the plate for the desired duration (e.g., 72 hours) in a CO₂ incubator at 37°C.[7]

-

Prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions.

-

Add 50 µL of the XTT working solution to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

-

Measure the absorbance at 450 nm (for the formazan product) and a reference wavelength of 660 nm (for background) using a microplate reader.

-

Subtract the background absorbance from the 450 nm readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of viability against the logarithm of the BB-Cl-Amidine concentration.

Western Blot Analysis of Histone H3 Citrullination

Objective: To assess the effect of BB-Cl-Amidine on histone H3 citrullination in cells.

Principle: Western blotting is used to detect the levels of citrullinated histone H3 in cell lysates after treatment with BB-Cl-Amidine. A decrease in the citrullinated H3 signal indicates inhibition of PAD activity.

Materials:

-

Cell line capable of undergoing citrullination (e.g., HL-60 or isolated neutrophils).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-citrullinated histone H3 (e.g., targeting citrullination at R2, R8, R17) and anti-total histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells and treat with various concentrations of BB-Cl-Amidine for a specified time. A stimulant to induce citrullination (e.g., a calcium ionophore like A23187) may be required.[12]

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total histone H3 antibody as a loading control, or run a parallel gel.

-

Quantify the band intensities to determine the relative levels of citrullinated histone H3.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of PAD Inhibition by BB-Cl-Amidine

Caption: Mechanism of PAD inhibition by BB-Cl-Amidine.

Experimental Workflow for Investigating BB-Cl-Amidine

Caption: Workflow for characterizing BB-Cl-Amidine.

Signaling Pathway of ER Stress Induction by BB-Cl-Amidine

Caption: ER stress-mediated apoptosis by BB-Cl-Amidine.

Conclusion

This compound is a valuable research tool for investigating the roles of Protein Arginine Deiminases in health and disease. Its characterization as a pan-PAD inhibitor with improved cellular efficacy makes it a potent modulator of citrullination-dependent processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to effectively study the enzymatic targets and cellular effects of this compound, contributing to a deeper understanding of the therapeutic potential of PAD inhibition.

References

- 1. Optimization and characterization of a pan protein arginine deiminase (PAD) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]

- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 4. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]

BB-Cl-Amidine Hydrochloride: A Technical Guide to its Inhibitory Effect on Neutrophil Extracellular Trap (NET) Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BB-Cl-Amidine hydrochloride, a potent inhibitor of Peptidylarginine Deiminase (PAD) enzymes, and its significant role in modulating the formation of Neutrophil Extracellular Traps (NETs). This document details the mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction: Neutrophil Extracellular Traps (NETs) and the Role of PAD4

Neutrophils are a cornerstone of the innate immune system, employing various strategies to combat pathogens, including phagocytosis and the release of antimicrobial granules.[1] A distinct defense mechanism is the formation of Neutrophil Extracellular Traps (NETs) through a unique cell death process termed NETosis.[1] NETs are web-like structures composed of decondensed chromatin (DNA and histones) decorated with granular and cytoplasmic proteins, such as myeloperoxidase (MPO) and neutrophil elastase (NE).[2] These traps physically ensnare and kill microorganisms.

While beneficial in host defense, dysregulated or excessive NET formation is implicated in the pathophysiology of numerous non-infectious diseases, including autoimmune disorders like systemic lupus erythematosus (SLE), thrombosis, and sepsis.[2][3]

A critical enzyme in the NETosis pathway is Peptidylarginine Deiminase 4 (PAD4).[4][5] Upon neutrophil activation, PAD4 catalyzes the conversion of positively charged arginine residues on histones (primarily H3 and H4) to neutral citrulline.[4][5] This post-translational modification, known as citrullination or deimination, weakens the electrostatic interaction between histones and DNA, leading to chromatin decondensation—a prerequisite for NET release.[5][6] Consequently, PAD4 is a prime therapeutic target for controlling pathological NET formation.[6][7]

This compound: A Second-Generation PAD Inhibitor

BB-Cl-Amidine is a potent, irreversible pan-PAD inhibitor.[8] It was developed as a structural analogue of the first-generation PAD inhibitor, Cl-amidine.[9] The design of BB-Cl-Amidine incorporates key modifications to improve its pharmacological properties. Specifically, the C-terminal amide of Cl-amidine is replaced with a benzimidazole (B57391) group to prevent proteolytic degradation, and the N-terminal benzoyl group is substituted with a biphenyl (B1667301) moiety to increase hydrophobicity and enhance cellular uptake.[8][9] These changes result in a significantly more potent compound in cellular assays compared to its predecessor.[8][10]

Mechanism of Action: Inhibition of PAD4-Mediated NETosis

BB-Cl-Amidine functions by irreversibly inactivating PAD enzymes, including the NETosis-critical PAD4.[8] The inhibitory process unfolds through the following steps:

-

Neutrophil Activation: Various stimuli, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or pathogens, activate neutrophils, initiating signaling cascades that lead to an influx of calcium ions (Ca²⁺).

-

PAD4 Activation: The elevated intracellular Ca²⁺ levels activate PAD4.

-

PAD4 Inhibition: BB-Cl-Amidine enters the cell and covalently binds to a critical cysteine residue in the active site of PAD4, irreversibly inactivating the enzyme.

-

Prevention of Histone Citrullination: With PAD4 inhibited, the citrullination of histone H3 and other histone proteins is blocked.

-

Inhibition of Chromatin Decondensation: Without citrullination, the chromatin remains in a condensed state.

-

NET Formation Blockade: As chromatin decondensation is an essential step, the formation and release of NETs are ultimately prevented.[3][9]

This targeted inhibition is specific to the NETosis pathway, as studies have shown that PAD inhibitors like Cl-amidine and BB-Cl-amidine do not block other key neutrophil functions such as reactive oxygen species (ROS) production.[7][9]

Quantitative Data on Inhibitor Potency

The efficacy of BB-Cl-Amidine and its precursor, Cl-amidine, has been quantified in various assays. BB-Cl-Amidine demonstrates superior cellular potency.

Table 1: Inhibitory Potency (IC₅₀) of Cl-Amidine Against PAD Isoforms IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| PAD Isoform | IC₅₀ (μM) |

| PAD1 | 0.8 |

| PAD3 | 6.2 |

| PAD4 | 5.9 |

| (Data sourced from MedchemExpress, Selleck Chemicals)[11][12] |

Table 2: Comparative Cellular Potency of BB-Cl-Amidine and Cl-Amidine EC₅₀ represents the concentration of a drug that gives a half-maximal response. Here, it was assessed via cell viability in U2OS osteosarcoma cells.

| Compound | Cellular EC₅₀ (μM) |

| Cl-amidine | >200 |

| BB-Cl-Amidine | 8.8 ± 0.6 |

| (Data sourced from Knight JS, et al., 2015 and Chemsrc)[8][10] |

Table 3: In Vitro Inhibition of NET Formation Neutrophils from lupus-prone MRL/lpr mice were stimulated with PMA in the presence of inhibitors.

| Inhibitor | Concentration (µM) | % NET-forming Cells (Normalized to PMA control) |

| PMA Control | - | 100% |

| Cl-amidine | 200 | Significantly Reduced |

| BB-Cl-Amidine | 20 | Significantly Reduced |

| (Qualitative and concentration data sourced from Knight JS, et al., 2015)[9] |

The data clearly indicates that while both compounds inhibit PAD enzymes, BB-Cl-Amidine is substantially more potent at the cellular level, achieving significant inhibition of NET formation at a 10-fold lower concentration than Cl-amidine in the cited study.[9]

Experimental Protocols

Standardized protocols are essential for studying the effects of inhibitors on NETosis. Below are detailed methodologies for key experiments.

This protocol describes the isolation of neutrophils from peripheral blood using density gradient centrifugation.

-

Blood Collection: Obtain ~20 mL of peripheral blood from healthy donors in EDTA-coated tubes.[13]

-

Dextran Sedimentation: Dilute blood with an equal volume of PBS. Add 10 mL of 6% Dextran, mix gently, and allow red blood cells to sediment for 20-30 minutes at room temperature.[14]

-

Leukocyte Collection: Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL conical tube.[14]

-

Density Gradient Centrifugation: Carefully layer the leukocyte suspension onto a Ficoll-Paque (or similar density gradient medium) layer. Centrifuge at 400 x g for 30 minutes with the brake off.

-

Pellet Collection: After centrifugation, aspirate the upper layers, leaving the pellet at the bottom which contains neutrophils and residual red blood cells.

-

Red Blood Cell Lysis: Resuspend the pellet in a hypotonic lysis buffer (e.g., ACK lysis buffer) for 30-60 seconds to lyse remaining red blood cells. Immediately add an excess of PBS to stop the lysis.

-

Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the neutrophil pellet with RPMI 1640 medium.

-

Cell Counting and Resuspension: Count the purified neutrophils using a hemocytometer or automated cell counter. Resuspend the cells in the appropriate assay buffer at the desired concentration (e.g., 1 x 10⁶ cells/mL). Purity should be >95% as determined by cytospin and staining.

This protocol details how to induce NETosis and test the inhibitory effect of BB-Cl-Amidine.

-

Cell Seeding: Seed isolated neutrophils (e.g., 1 x 10⁵ cells/well) into a 96-well plate suitable for microscopy or fluorescence reading. Allow cells to adhere for 30 minutes at 37°C.

-

Inhibitor Pre-treatment: Add this compound at various final concentrations (e.g., 1 µM, 10 µM, 20 µM) to the appropriate wells.[9] Include a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.

-

NET Induction: To induce NETosis, add a stimulant such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL to all wells except the negative control.[9][15]

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator to allow for NET formation.[9][15]

-

Quantification: Proceed with a chosen method for NET quantification as described below.

A. Fluorometric Quantification of Extracellular DNA

This is a high-throughput method to measure the amount of DNA released into the extracellular space.[2][16]

-

Dye Addition: Following the incubation period from the inhibition assay, add a cell-impermeable DNA dye, such as Sytox Green (final concentration ~1 µM) or Picogreen, to each well.[15][16] These dyes only fluoresce upon binding to DNA and cannot enter live cells.

-

Incubation: Incubate for 5-10 minutes at room temperature, protected from light.[15]

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths (e.g., ~485/520 nm for Sytox Green).

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of extracellular DNA (NETs). Normalize the data to the positive control (PMA alone).

B. Immunofluorescence Microscopy for NET Visualization

This method provides visual confirmation and allows for the characterization of NET morphology.[13][16]

-

Fixation: After the incubation period, gently wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15 minutes.

-

Permeabilization & Blocking: Permeabilize the cells with 0.1% Triton X-100 and block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Staining: Incubate cells overnight at 4°C with primary antibodies targeting NET components. Common targets include:

-

Secondary Antibody Staining: Wash the cells and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.

-

DNA Staining: Counterstain the DNA with a dye like DAPI or Hoechst 33342.[16]

-

Imaging: Acquire images using a fluorescence or confocal microscope. NETs are identified as web-like structures positive for DNA, a neutrophil marker (MPO/NE), and CitH3.

-

Quantification: The percentage of NET-forming cells or the total area of NETs can be quantified using image analysis software.

Conclusion

This compound is a highly effective, second-generation inhibitor of peptidylarginine deiminases. By irreversibly inactivating PAD4, it potently blocks histone citrullination, a pivotal step in the formation of neutrophil extracellular traps. Its enhanced cellular potency compared to its predecessor, Cl-amidine, makes it a valuable tool for in vitro and in vivo research into the roles of NETs in health and disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for scientists and researchers aiming to investigate NETosis and explore the therapeutic potential of PAD inhibition in a variety of NET-driven pathologies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. intjmorphol.com [intjmorphol.com]

- 3. Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blocking peptidyl arginine deiminase 4 confers neuroprotective effect in the post-ischemic brain through both NETosis-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BB-Cl-Amidine | CAS#:1802637-39-3 | Chemsrc [chemsrc.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]

- 14. youtube.com [youtube.com]

- 15. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BB-Cl-Amidine Hydrochloride in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant challenge in modern medicine. A growing body of evidence implicates a post-translational modification known as citrullination in the pathogenesis of several autoimmune disorders, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and type 1 diabetes. This process, catalyzed by a family of enzymes called Peptidylarginine Deiminases (PADs), involves the conversion of arginine residues to citrulline. This alteration can lead to the generation of neo-antigens, triggering an autoimmune response. Furthermore, PAD-mediated citrullination of histones is a critical step in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils. While NETs play a role in host defense, their excessive formation can contribute to inflammation and autoimmunity.

BB-Cl-Amidine hydrochloride is a second-generation, irreversible pan-PAD inhibitor that has emerged as a valuable tool for investigating the role of citrullination and NETosis in autoimmune disease models.[1] By covalently modifying a conserved cysteine in the active site of PAD enzymes, BB-Cl-Amidine effectively blocks their activity.[2] Compared to its precursor, Cl-amidine, BB-Cl-amidine exhibits a longer in vivo half-life and enhanced cellular potency, making it a more robust tool for in vivo studies.[2] This technical guide provides an in-depth overview of the role of this compound in various autoimmune disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action: Inhibition of PAD-Mediated Citrullination and NETosis

The primary mechanism of action of BB-Cl-Amidine is the irreversible inhibition of PAD enzymes. Among the PAD family, PAD2 and PAD4 are most strongly implicated in inflammatory and autoimmune processes.[1] PAD4, in particular, plays a crucial role in the nucleus of neutrophils, where it citrullinates histones (e.g., H3), leading to chromatin decondensation—a prerequisite for NET formation.[3]

The signaling pathway leading to NETosis and its inhibition by BB-Cl-Amidine is depicted below:

Efficacy in Preclinical Autoimmune Disease Models

BB-Cl-Amidine has demonstrated significant therapeutic potential in various mouse models of autoimmune diseases. The following sections summarize the key findings and quantitative data from these studies.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

In the CIA model, a widely used preclinical model for rheumatoid arthritis, BB-Cl-Amidine has been shown to ameliorate disease severity.

Table 1: Effects of BB-Cl-Amidine in the Collagen-Induced Arthritis (CIA) Model

| Parameter | Vehicle Control | BB-Cl-Amidine (1 mg/kg) | BB-Cl-Amidine (10 mg/kg) | Reference |

| Clinical Score (Day 10 post-onset) | ~8.5 | Partial Reduction | Significant Reduction (p<0.0001 from day 5) | [4][5] |

| Paw Swelling (mm) (Day 10 post-onset) | ~3.5 | Partial Reduction | Significant Reduction (p<0.0001 from day 6) | [4][5] |

| Histology Score (Day 10 post-onset) | High | - | Significant Reduction (p<0.01) | [5] |

| Global Protein Citrullination (Lymph Node) | Increased | - | Significantly Decreased (p<0.05) | [4] |

| Anti-Collagen IgG1 (serum) | Baseline | - | Significantly Increased (p<0.0001) | [5] |

| Anti-Collagen IgG2a (serum) | Baseline | - | No significant change | [5] |

| Th1 Cells (lymph node) | Increased | - | Significantly Decreased | [5] |

| Th17 Cells (lymph node) | Increased | - | Significantly Decreased | [5] |

| Th2 Cells (lymph node) | Baseline | - | Increased | [5] |

Note: Specific numerical values for some parameters were not consistently reported across all publications and are therefore described qualitatively. Significance values are as reported in the cited literature.

Systemic Lupus Erythematosus (SLE): MRL/lpr Mouse Model

The MRL/lpr mouse model spontaneously develops a lupus-like autoimmune disease. Studies using this model have shown that BB-Cl-Amidine can protect against various disease manifestations.[6][7]

Table 2: Effects of BB-Cl-Amidine in the MRL/lpr Lupus Model

| Parameter | Vehicle Control | BB-Cl-Amidine (1 mg/kg/day) | Reference |

| Spontaneous NET Formation (ex vivo) | High | Reduced | [6] |

| PMA-stimulated NET Formation (ex vivo) | High | Reduced | [6] |

| Endothelium-Dependent Vasorelaxation | Impaired | Significantly Improved | [6][8] |

| Type I Interferon-Regulated Gene Expression | Upregulated | Downregulated (strong trend) | [6][8] |

| Proteinuria | Present | Reduced | [6][7] |

| Immune Complex Deposition (Kidney) | Present | Reduced | [6][7] |

| Skin Disease (Muzzle Alopecia) | Present | Significantly Improved | [8] |

| Splenomegaly | Present | Subtly Reduced | [8] |

Type 1 Diabetes: Non-Obese Diabetic (NOD) Mouse Model

BB-Cl-Amidine has also been investigated in the NOD mouse model of type 1 diabetes, where it demonstrated a protective effect.[2]

Table 3: Effects of BB-Cl-Amidine in the Non-Obese Diabetic (NOD) Mouse Model

| Parameter | Vehicle Control (DMSO) | BB-Cl-Amidine (1 µg/g body weight) | Reference |

| Diabetes Incidence (at 25 weeks) | ~56% | 0% (p<0.001) | [2] |

| Pancreatic Insulin Content (at 13 weeks) | Reduced | Preserved | [2] |

| Protein Citrullination (Pancreas) | Increased | Reduced by ~50% (p<0.01) | [2] |

| Anti-citrullinated GRP78 Autoantibodies | Elevated | Decreased | [2] |

| Spontaneous NETosis (Bone Marrow Neutrophils) | High | Reduced | [2] |

| Serum IL-4 | Baseline | Significantly Increased (p<0.01) | [2] |

| Serum IL-10 | Baseline | Significantly Increased (p<0.01) | [2] |

| Regulatory T cells (Tregs) (Blood & Spleen) | Baseline | Increased | [2] |

| Effector Memory CD4+ T cells (Pancreas) | Increased | Reduced | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline key experimental protocols for the use of BB-Cl-Amidine in autoimmune disease models.

General Preparation and Administration of BB-Cl-Amidine

This compound is typically dissolved in a vehicle such as 25% DMSO in PBS.[2][6] The solution is then administered to mice via subcutaneous or intraperitoneal injection.

Collagen-Induced Arthritis (CIA) Model

The following workflow outlines the induction of CIA and subsequent treatment with BB-Cl-Amidine.

Detailed Protocol for CIA:

-

Animals: DBA/1 mice are commonly used for their high susceptibility to CIA.

-

Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection at a different site near the base of the tail.

-

Disease Onset and Scoring: Arthritis typically develops between days 28 and 35. Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 based on the degree of inflammation and swelling. Paw thickness can be measured with calipers.

-

Treatment: Upon the onset of arthritis, begin daily intraperitoneal or subcutaneous injections of BB-Cl-Amidine (e.g., 1 or 10 mg/kg) or vehicle.[5]

-

Endpoint Analysis: At a predetermined time point (e.g., 10 days post-onset of treatment), euthanize the mice and collect paws for histological analysis, blood for serum analysis of antibodies and cytokines, and lymph nodes for assessment of T cell populations and protein citrullination.[4][5]

MRL/lpr Lupus Model

The MRL/lpr model involves spontaneous disease development. The experimental workflow focuses on prophylactic or therapeutic treatment and monitoring of disease parameters.

Detailed Protocol for MRL/lpr Model:

-

Animals: Female MRL/lpr mice are typically used.

-

Treatment: Begin daily subcutaneous injections of BB-Cl-Amidine (e.g., 1 mg/kg) or vehicle at 8 weeks of age and continue until 14 weeks of age.[6][8]

-

Monitoring: Monitor mice weekly for proteinuria using urine dipsticks, body weight changes, and the development of skin lesions.

-

Endpoint Analysis (at 14 weeks):

-

Vascular Function: Isolate aortic rings to assess endothelium-dependent vasorelaxation.[6]

-

NETosis Assay: Isolate bone marrow neutrophils to quantify spontaneous and PMA-stimulated NET formation ex vivo.[6]

-

Gene Expression: Extract RNA from total bone marrow or spleen to analyze the expression of type I interferon-regulated genes by quantitative PCR.[6]

-

Histopathology: Collect kidneys for histological analysis of immune complex deposition and nephritis.[6]

-

Serology: Collect blood for serum analysis of autoantibodies.

-

Conclusion

This compound has proven to be an invaluable pharmacological tool for elucidating the role of PAD-mediated citrullination and NETosis in the pathogenesis of autoimmune diseases. The data from preclinical models of rheumatoid arthritis, systemic lupus erythematosus, and type 1 diabetes consistently demonstrate its ability to ameliorate disease through the modulation of key autoimmune and inflammatory pathways. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research in this promising area of drug discovery and development. The continued investigation of PAD inhibitors like BB-Cl-Amidine holds the potential to yield novel therapeutic strategies for a range of debilitating autoimmune disorders.

References

- 1. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 6. chondrex.com [chondrex.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Frontiers | Thioredoxin Modulates Protein Arginine Deiminase 4 (PAD4)-Catalyzed Citrullination [frontiersin.org]

BB-Cl-Amidine Hydrochloride: A Technical Guide to its Impact on Gene Regulation via Histone Citrullination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone citrullination, the post-translational conversion of arginine to citrulline, is a critical epigenetic modification catalyzed by Protein Arginine Deiminases (PADs). This alteration of histone charge can lead to chromatin decondensation and subsequent modulation of gene expression. Dysregulation of this process is implicated in various pathologies, including cancer and autoimmune diseases. BB-Cl-Amidine hydrochloride, a second-generation, irreversible pan-PAD inhibitor, has emerged as a potent tool for studying the physiological and pathological roles of histone citrullination. This technical guide provides a comprehensive overview of BB-Cl-Amidine's mechanism of action, its impact on gene regulation through the inhibition of histone citrullination, and detailed experimental protocols for its study.

Introduction: The Role of Histone Citrullination in Gene Regulation

Post-translational modifications (PTMs) of histone proteins are fundamental to the regulation of chromatin structure and gene expression. Among these, the conversion of peptidyl-arginine to peptidyl-citrulline, or citrullination, is catalyzed by the family of calcium-dependent PAD enzymes. This modification neutralizes the positive charge of arginine residues on histone tails, weakening histone-DNA interactions and leading to a more open chromatin conformation. This "relaxed" state can facilitate the binding of transcription factors and RNA polymerase, thereby influencing gene transcription.

The PAD enzyme family consists of five isoforms (PAD1, PAD2, PAD3, PAD4, and PAD6) with varying tissue distribution and substrate specificities. PAD2 and PAD4 are the most widely studied isoforms in the context of gene regulation and are often overexpressed in inflammatory conditions and various cancers. The aberrant activity of these enzymes and the resulting hypercitrullination of histones are associated with the pathogenesis of diseases such as rheumatoid arthritis, lupus, and cancer.

This compound: A Potent Pan-PAD Inhibitor

BB-Cl-Amidine is a cell-permeable, irreversible pan-PAD inhibitor. It is a derivative of the first-generation inhibitor Cl-amidine, modified to enhance cellular uptake and metabolic stability.[1][2] BB-Cl-Amidine covalently modifies a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[1] Its pan-PAD activity makes it a valuable tool for investigating the broad effects of inhibiting histone citrullination.

Impact of BB-Cl-Amidine on Gene Regulation

By inhibiting PAD enzymes, BB-Cl-Amidine prevents the citrullination of histones, thereby influencing the expression of various genes. This has been demonstrated to occur through several mechanisms, including the activation of the endoplasmic reticulum (ER) stress pathway and the modulation of interferon-regulated gene expression.

Activation of the Endoplasmic Reticulum Stress Pathway

In cancer cell lines, BB-Cl-Amidine has been shown to activate the ER stress pathway, a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. This activation is characterized by the downregulation of Glucose-Regulated Protein 78 (GRP78) and the upregulation of DNA Damage Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP).[3] GRP78 is a master regulator of ER stress, and its downregulation sensitizes cells to apoptosis. DDIT3 is a pro-apoptotic transcription factor that is induced during prolonged ER stress. The precise mechanism by which inhibition of histone citrullination leads to these changes in gene expression is an area of active investigation but is thought to involve the altered binding of transcription factors such as Activating Transcription Factor 4 (ATF4) and TFII-I to the promoter regions of these genes.

Downregulation of Interferon-Regulated Genes (IRGs)

In the context of autoimmune diseases like lupus, treatment with BB-Cl-Amidine has been observed to cause a trend towards the downregulation of Interferon-Regulated Genes (IRGs) in MRL/lpr mice, a model for systemic lupus erythematosus.[3][4] The "interferon signature," characterized by the upregulation of IRGs, is a hallmark of lupus. The ability of BB-Cl-Amidine to modulate this signature suggests a role for histone citrullination in the inflammatory processes driven by interferons. The inhibition of PAD4, which is known to be involved in the innate immune response, is likely a key factor in this effect.

Quantitative Data on the Effects of BB-Cl-Amidine

The following tables summarize the available quantitative data on the inhibitory activity of BB-Cl-Amidine and its effects on gene and protein expression.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (Cell Viability) | 8.8 ± 0.6 µM | U2OS (Human Osteosarcoma) | [1] |

| EC50 (Histone H3 Citrullination) | 1.2 µM | HEK293T/PAD2 | [5] |

Table 1: In Vitro and Cellular Potency of BB-Cl-Amidine.

| Gene/Protein | Effect of BB-Cl-Amidine | Cell Line/Model | Reference |

| GRP78 | Downregulation | Canine and Feline Mammary Cancer Cell Lines | [3] |

| DDIT3 (CHOP) | Upregulation | Canine and Feline Mammary Cancer Cell Lines | [3] |

| Interferon-Regulated Genes (IRGs) | Trend towards downregulation | MRL/lpr mice | [3][4] |

Table 2: Documented Effects of BB-Cl-Amidine on Gene and Protein Expression.

Note: Comprehensive, genome-wide quantitative data from microarray or RNA-seq analyses of BB-Cl-Amidine treatment are not yet widely available in the public domain. The presented data is based on targeted studies.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of BB-Cl-Amidine and a general workflow for studying its effects.

Caption: BB-Cl-Amidine inhibits PADs, altering gene expression.

References

- 1. researchgate.net [researchgate.net]

- 2. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BB-Cl-Amidine Hydrochloride: A Pan-PAD Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BB-Cl-Amidine hydrochloride is a second-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor that has emerged as a significant tool in biomedical research and a potential therapeutic agent for a range of diseases, including autoimmune disorders and cancer. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of BB-Cl-Amidine. It details its inhibitory potency against various PAD isoforms, outlines key experimental protocols for its evaluation, and illustrates its impact on crucial signaling pathways.

Introduction: The Rationale for PAD Inhibition

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a role in various physiological processes. However, dysregulated PAD activity has been implicated in the pathogenesis of several diseases, including rheumatoid arthritis, lupus, and various cancers. The first-generation pan-PAD inhibitor, Cl-amidine, demonstrated therapeutic potential but was limited by suboptimal cellular bioavailability.[1] This led to the development of BB-Cl-Amidine, a derivative with improved pharmacological properties.[1][2]

Discovery and Optimization

BB-Cl-Amidine was rationally designed to enhance the cellular uptake and metabolic stability of its predecessor, Cl-amidine.[1] Key structural modifications include the replacement of the N-terminal benzoyl group with a more hydrophobic biphenyl (B1667301) moiety and the substitution of the C-terminal amide with a benzimidazole (B57391) group to limit proteolysis.[1][3] These changes resulted in a compound with significantly increased cellular potency.[1]

Mechanism of Action

BB-Cl-Amidine is an irreversible inhibitor of PAD enzymes.[1][4] It acts as a mechanism-based inhibitor, covalently modifying a critical cysteine residue in the active site of the PAD enzyme, leading to its inactivation. As a pan-PAD inhibitor, it targets multiple isoforms of the enzyme.

Quantitative Data: Inhibitory Potency and Cellular Efficacy

The efficacy of BB-Cl-Amidine has been quantified through various in vitro and cellular assays. The tables below summarize key quantitative data for BB-Cl-Amidine and its precursor, Cl-amidine, for comparative purposes.

Table 1: In Vitro Inhibitory Potency of BB-Cl-Amidine and Cl-amidine against PAD Isoforms

| Compound | PAD1 (kinact/KI, M-1min-1) | PAD2 (kinact/KI, M-1min-1) | PAD3 (kinact/KI, M-1min-1) | PAD4 (kinact/KI, M-1min-1) |

| BB-Cl-Amidine | 16,100[5] | 4,100[5] | 6,800[5] | 13,300[5] |

| Cl-amidine | 37,000[6] | 1,200[6] | 2,000[6] | 13,000[6] |

kinact/KI is a measure of the efficiency of an irreversible inhibitor.

Table 2: Cellular Efficacy of BB-Cl-Amidine and Cl-amidine

| Compound | Cell Line | Assay | Endpoint | Value |

| BB-Cl-Amidine | U2OS (Human Osteosarcoma) | XTT Assay (72h) | EC50 | 8.8 ± 0.6 µM[1] |

| Cl-amidine | U2OS (Human Osteosarcoma) | XTT Assay (72h) | EC50 | >200 µM[1] |

Table 3: In Vivo Administration in a Murine Lupus Model

| Animal Model | Compound | Dosage | Administration Route | Key Findings |

| MRL/lpr mice | BB-Cl-Amidine | 1 mg/kg/day[7][8] | Subcutaneous injection[7][8] | Improved endothelium-dependent vasorelaxation, reduced splenomegaly.[7][8] |

Signaling Pathways Modulated by BB-Cl-Amidine

BB-Cl-Amidine has been shown to influence key cellular signaling pathways, contributing to its therapeutic effects.

Induction of Endoplasmic Reticulum (ER) Stress

BB-Cl-Amidine can induce apoptosis in cancer cells by activating the endoplasmic reticulum (ER) stress response pathway.

Inhibition of the STING Pathway

BB-Cl-Amidine can also inhibit the Stimulator of Interferon Genes (STING) pathway, which is involved in innate immunity. It is thought to prevent the oligomerization of STING, a critical step in its activation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of BB-Cl-Amidine.

PAD Enzyme Inhibition Assay (Colorimetric)

This protocol is a general method to determine the inhibitory activity of compounds against PAD enzymes.

Materials:

-

Recombinant human PAD enzymes (PAD1, PAD2, PAD3, PAD4)

-

This compound

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 5 mM DTT

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

-

Colorimetric detection reagents (e.g., diacetyl monoxime-thiosemicarbazide method)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of BB-Cl-Amidine in the assay buffer.

-

In a 96-well plate, add the PAD enzyme to each well.

-

Add the BB-Cl-Amidine dilutions to the wells and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the BAEE substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., strong acid).

-

Add the colorimetric reagents and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the rate of reaction and determine the kinact/KI values by fitting the data to the appropriate kinetic models.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of BB-Cl-Amidine on cancer cell lines.

Materials:

-

U2OS cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of BB-Cl-Amidine in culture medium.

-

Remove the old medium from the wells and add 100 µL of the BB-Cl-Amidine dilutions. Include vehicle-only controls.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.

In Vivo Efficacy in a Murine Model of Lupus (MRL/lpr mice)

This protocol outlines the in vivo evaluation of BB-Cl-Amidine in a preclinical model of systemic lupus erythematosus.

Materials:

-

MRL/lpr mice (female, 8 weeks old)

-

This compound

-

Vehicle (e.g., 25% DMSO in PBS)

-

Subcutaneous injection supplies

Procedure:

-

Acclimate MRL/lpr mice for one week before the start of the experiment.

-

Prepare a stock solution of BB-Cl-Amidine in the vehicle.

-

Randomly assign mice to treatment groups (e.g., vehicle control, BB-Cl-Amidine 1 mg/kg).

-

Administer daily subcutaneous injections of the assigned treatment from 8 to 14 weeks of age.

-

Monitor the mice for clinical signs of disease (e.g., proteinuria, skin lesions).

-

At the end of the study (14 weeks of age), euthanize the mice and collect blood and tissues (e.g., kidneys, spleen) for analysis.

-

Analyze endpoints such as endothelial function, immune complex deposition in the kidneys, and splenomegaly.

Conclusion

This compound represents a significant advancement in the field of PAD inhibition. Its improved cellular potency and demonstrated efficacy in preclinical models of disease make it a valuable research tool and a promising candidate for further therapeutic development. This guide provides a foundational understanding of its discovery, mechanism of action, and methods for its evaluation, intended to support ongoing research and drug discovery efforts in this area.

References

- 1. caymanchem.com [caymanchem.com]

- 2. BB-Cl-Amidine | Protein Arginine Deiminase | CAS 1802637-39-3 | Buy BB-Cl-Amidine from Supplier InvivoChem [invivochem.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abmole.com [abmole.com]

- 7. stemcell.com [stemcell.com]

- 8. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]

BB-Cl-Amidine Hydrochloride: A Potent Inhibitor of the STING Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

BB-Cl-Amidine hydrochloride, initially developed as a pan-peptidylarginine deiminase (PAD) inhibitor, has emerged as a potent antagonist of the Stimulator of Interferon Genes (STING) pathway. This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental methodologies related to BB-Cl-Amidine's role in STING inhibition. Mechanistically, BB-Cl-Amidine covalently modifies cysteine 148 (Cys148) on STING, which is crucial for its oligomerization and subsequent downstream signaling.[1][2] This inhibition is independent of its effects on PAD enzymes and has been demonstrated in both murine and human cells, as well as in in-vivo models of STING-driven inflammation.[1] The potent, targeted inhibition of STING by BB-Cl-Amidine presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases associated with aberrant STING activation.

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response characterized by the production of type I interferons (IFNs) and other cytokines.[2][3] While essential for host defense against pathogens, aberrant activation of the STING pathway is implicated in the pathogenesis of various autoimmune and inflammatory disorders, such as Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[3][4] Consequently, the development of small-molecule inhibitors of STING is an area of intense research.

BB-Cl-Amidine was initially identified as an irreversible pan-PAD inhibitor, targeting enzymes that catalyze the conversion of arginine to citrulline residues in proteins.[5][6] However, recent studies have unveiled a novel and distinct mechanism of action for this compound: the direct inhibition of STING signaling.[1] This guide delves into the technical details of this discovery, providing researchers and drug development professionals with the core information needed to understand and potentially utilize BB-Cl-Amidine in the context of STING-mediated diseases.

Mechanism of Action: Direct STING Inhibition

BB-Cl-Amidine inhibits the STING pathway through a direct, covalent modification of the STING protein.[1] This mechanism is independent of its previously established role as a PAD inhibitor, as demonstrated by its efficacy in PAD4-deficient cells.[1]

The key molecular event is the covalent modification of Cysteine 148 (Cys148) in human STING (Cys147 in mice).[1] This modification prevents the oligomerization of STING, a critical step for its activation and the recruitment of downstream signaling components like TANK-binding kinase 1 (TBK1).[1][2] By blocking STING oligomerization, BB-Cl-Amidine effectively halts the entire downstream signaling cascade, leading to the suppression of:

-

Phosphorylation of STING, TBK1, and IRF3[1]

-

Activation of NF-κB and STAT1[1]

-

Production of type I IFNs (e.g., IFNβ) and other inflammatory cytokines (e.g., TNF-α)[1]

-

Induction of IFN-stimulated genes (ISGs)[1]

-

STING-dependent autophagy[1]

This targeted inhibition of STING oligomerization distinguishes BB-Cl-Amidine from other STING inhibitors like H-151, which targets Cys91 to block palmitoylation.[1]

Quantitative Data

The inhibitory potency of BB-Cl-Amidine has been quantified in various assays, targeting both STING and PAD enzymes.

| Target | Assay | Metric | Value | Cell/System | Reference |

| STING | IFNβ Production Inhibition | EC50 | ~0.5 µM | Murine Bone Marrow-Derived Macrophages (BMDMs) | [1] |

| PAD1 | Enzyme Inhibition | k_inact/K_I | 16,100 M⁻¹min⁻¹ | N/A | [5] |

| PAD2 | Enzyme Inhibition | k_inact/K_I | 4,100 M⁻¹min⁻¹ | N/A | [5] |

| PAD3 | Enzyme Inhibition | k_inact/K_I | 6,800 M⁻¹min⁻¹ | N/A | [5] |

| PAD4 | Enzyme Inhibition | k_inact/K_I | 13,300 M⁻¹min⁻¹ | N/A | [5] |

| PAD4 | Enzyme Inhibition | IC50 | 1.12 ± 0.06 µM | N/A | [7] |

| Cell Viability | Cytotoxicity | EC50 | 8.8 ± 0.6 µM | U2OS Osteosarcoma Cells | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory role of BB-Cl-Amidine on the STING pathway.

Cell Culture and Stimulation

-

Cell Lines:

-

Murine Bone Marrow-Derived Macrophages (BMDMs): Differentiated from bone marrow isolated from C57BL/6 mice.

-

Human primary monocytes (CD14+): Isolated from peripheral blood.

-

-

Pre-treatment: Cells are typically pre-treated with this compound (e.g., 1 µM or in a dose-response manner) for 1 hour before stimulation.

-

Stimulation:

-

STING Agonists:

-

diABZI (a synthetic STING agonist): Used at concentrations around 500 nM.

-

cGAMP (the natural STING ligand).

-

-

DNA/RNA Viruses:

-

Herpes Simplex Virus 1 (HSV-1) (DNA virus).

-

Sendai virus (RNA virus) as a negative control to show selectivity for DNA sensing pathways.[5]

-

-

-

Incubation: Stimulation times vary depending on the endpoint being measured (e.g., 2 hours for gene expression analysis, longer for protein phosphorylation).

Analysis of STING Pathway Activation

-

Quantitative PCR (qPCR):

-

Purpose: To measure the mRNA expression of STING-dependent genes.

-

Target Genes: Ifnb (IFNβ), Cxcl10, and other ISGs.

-

Procedure:

-

RNA is extracted from treated and stimulated cells.

-

cDNA is synthesized via reverse transcription.

-

qPCR is performed using specific primers for the target genes and a housekeeping gene for normalization.

-

-

-

Immunoblot (Western Blot) Analysis:

-

Purpose: To detect the phosphorylation status of key signaling proteins in the STING pathway.

-

Target Proteins: Phospho-STING, Phospho-TBK1, Phospho-IRF3, Phospho-p65 (NF-κB), and Phospho-STAT1.

-

Procedure:

-

Whole-cell lysates are prepared from treated and stimulated cells.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target proteins, followed by secondary antibodies.

-

Bands are visualized using a chemiluminescence detection system.

-

-

In Vivo Studies

-

Animal Model: C57BL/6 mice or disease models such as Trex1-deficient mice (a model for Aicardi-Goutières syndrome).[5]

-

Drug Administration: BB-Cl-Amidine is administered (e.g., 10 mg/kg via intraperitoneal injection) 1 hour prior to stimulation.[1]

-

Stimulation: A STING agonist like diABZI is administered (e.g., 0.5 mg/kg).[1]

-

Analysis:

Visualizations

Signaling Pathway Diagrams

Caption: BB-Cl-Amidine inhibits STING signaling by preventing oligomerization.

Experimental Workflow Diagram

References

- 1. Targeting STING oligomerization with small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting STING oligomerization with small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Progress of cGAS-STING signaling pathway-based modulation of immune response by traditional Chinese medicine in clinical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. abmole.com [abmole.com]

- 7. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the irreversible inhibition of PAD enzymes by BB-Cl-Amidine hydrochloride

An In-Depth Technical Guide to the Irreversible Inhibition of PAD Enzymes by BB-Cl-Amidine Hydrochloride

Introduction

Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes responsible for the post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination. This conversion neutralizes the positive charge of arginine, leading to significant alterations in protein structure and function. While PADs play roles in normal physiological processes such as gene expression and skin keratinization, their dysregulated activity is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis, lupus, and certain cancers.[1][2] Consequently, PAD enzymes have emerged as critical therapeutic targets.

BB-Cl-Amidine is a second-generation, pan-PAD inhibitor designed for improved efficacy and stability.[3][4] As an irreversible, mechanism-based inhibitor, it offers a potent tool for studying the biological roles of PADs and for developing novel therapeutic strategies. This guide provides a comprehensive technical overview of BB-Cl-Amidine, detailing its mechanism of action, quantitative inhibition profile, and key experimental protocols for its use.

Mechanism of Irreversible Inhibition

BB-Cl-Amidine acts as an irreversible inhibitor by covalently modifying a conserved cysteine residue within the active site of PAD enzymes.[5] Its design is an advancement over the first-generation inhibitor, Cl-amidine, incorporating structural changes to enhance its pharmacological properties.[4][6]

The key structural modifications of BB-Cl-Amidine include:

-

N-terminal Biphenyl Group : Replaces the benzoyl group of Cl-amidine to increase hydrophobicity, which facilitates cellular uptake.[6][7]

-

C-terminal Benzimidazole : This bioisostere replaces the C-terminal amide to limit proteolytic degradation, thereby increasing its stability.[6][7]

-